SSR128129E

Catalog No.
S548012
CAS No.
M.F
C18H15N2NaO4
M. Wt
346.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SSR128129E

Product Name

SSR128129E

IUPAC Name

sodium;2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoate

Molecular Formula

C18H15N2NaO4

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C18H16N2O4.Na/c1-10-15(20-8-4-3-5-14(20)17(10)24-2)16(21)11-6-7-13(19)12(9-11)18(22)23;/h3-9H,19H2,1-2H3,(H,22,23);/q;+1/p-1

InChI Key

JFBMSTWZURKQOC-UHFFFAOYSA-M

SMILES

CC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)[O-].[Na+]

Solubility

Soluble in water

Synonyms

SSR128129E; SSR 128129E; SSR-128129E.

Canonical SMILES

CC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)[O-].[Na+]

Description

The exact mass of the compound Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate is 324.11101 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Information regarding the specific scientific research applications of Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate is currently limited. Public scientific databases such as PubChem [] do not indicate any known areas of research for this compound.

  • Kinase inhibitor: The presence of the indolizin-3-yl group suggests a possible application as a kinase inhibitor. Kinases are enzymes involved in many cellular processes, and their inhibition can be a target for drug discovery [].
  • Antibacterial or antifungal activity: The overall structure of the molecule may lend itself to interactions with bacterial or fungal cell walls or membranes, warranting investigation for antimicrobial properties [].

SSR128129E is a small-molecule compound identified as an allosteric inhibitor of fibroblast growth factor receptor signaling. It specifically targets the extracellular domain of fibroblast growth factor receptors, inhibiting their signaling pathways without competing with fibroblast growth factor for binding. This unique mechanism of action makes SSR128129E a significant player in therapeutic strategies aimed at conditions associated with aberrant fibroblast growth factor receptor signaling, including various cancers and angiogenesis-related disorders .

The primary chemical reaction involving SSR128129E is its binding to the extracellular region of fibroblast growth factor receptors (FGFRs). This binding inhibits the receptor's ability to internalize the fibroblast growth factor and consequently blocks downstream signaling pathways that lead to cell proliferation and survival. The inhibition is characterized as allosteric, meaning that SSR128129E alters the receptor's conformation to prevent normal function rather than directly blocking the active site .

SSR128129E exhibits potent biological activity by inhibiting multiple isoforms of fibroblast growth factor receptors (FGFR1-4). Its allosteric inhibition has been shown to effectively suppress tumor angiogenesis and growth in various preclinical models. The compound's ability to interfere with fibroblast growth factor signaling pathways is critical in cancer therapy, particularly in tumors where FGFR signaling is upregulated . Studies have demonstrated its efficacy in reducing tumor size and vascularization, highlighting its potential as an anti-cancer agent .

The synthesis of SSR128129E involves several organic chemistry techniques that typically include:

  • Formation of key intermediates: This may involve reactions such as condensation or cyclization.
  • Purification: Techniques like high-performance liquid chromatography are employed to ensure high purity levels (greater than 99%).
  • Characterization: The final product is characterized using methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

SSR128129E has several applications, primarily in the field of oncology:

  • Cancer Treatment: It is used as a therapeutic agent targeting tumors with activated FGFR signaling.
  • Research Tool: SSR128129E serves as a valuable tool in studying FGFR-related biological processes and diseases.
  • Angiogenesis Inhibition: The compound is explored for its potential in treating diseases characterized by excessive angiogenesis, such as diabetic retinopathy and age-related macular degeneration .

Interaction studies have shown that SSR128129E binds specifically to the extracellular domain of FGFRs, preventing the receptor from undergoing conformational changes necessary for internalization. This interaction has been elucidated through various biophysical techniques, including crystallography and molecular dynamics simulations. These studies confirm that SSR128129E does not compete with fibroblast growth factor but alters the receptor's functionality in an allosteric manner, providing insights into its mechanism of action .

SSR128129E shares similarities with other compounds that target fibroblast growth factor receptors but is distinguished by its allosteric mechanism. Here are some similar compounds:

Compound NameMechanismUnique Features
RO4383596Competitive inhibitorTargets multiple tyrosine kinases
AZD4547Selective FGFR inhibitorPrimarily acts on FGFR1
NVP-BGJ398Pan-FGFR inhibitorCompetitive binding at the ATP site

SSR128129E's uniqueness lies in its ability to modulate FGFR activity without competing for the same binding sites as fibroblast growth factors, making it a promising candidate for further development in targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

346.09295125 g/mol

Monoisotopic Mass

346.09295125 g/mol

Heavy Atom Count

25

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SSR128129E
Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate

Dates

Modify: 2023-08-15
1: Dol-Gleizes F, Delesque-Touchard N, Marès AM, Nestor AL, Schaeffer P, Bono F. A New Synthetic FGF Receptor Antagonist Inhibits Arteriosclerosis in a Mouse Vein Graft Model and Atherosclerosis in Apolipoprotein E-Deficient Mice. PLoS One. 2013 Nov 4;8(11):e80027. doi: 10.1371/journal.pone.0080027. PubMed PMID: 24224032; PubMed Central PMCID: PMC3817113.
2: Herbert C, Alcouffe C, Bono F. [SSR128129E, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling]. Med Sci (Paris). 2013 Oct;29(10):834-6. doi: 10.1051/medsci/20132910007. Epub 2013 Oct 18. French. PubMed PMID: 24148118.
3: Herbert C, Schieborr U, Saxena K, Juraszek J, De Smet F, Alcouffe C, Bianciotto M, Saladino G, Sibrac D, Kudlinzki D, Sreeramulu S, Brown A, Rigon P, Herault JP, Lassalle G, Blundell TL, Rousseau F, Gils A, Schymkowitz J, Tompa P, Herbert JM, Carmeliet P, Gervasio FL, Schwalbe H, Bono F. Molecular mechanism of SSR128129E, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling. Cancer Cell. 2013 Apr 15;23(4):489-501. doi: 10.1016/j.ccr.2013.02.018. PubMed PMID: 23597563.
4: Bono F, De Smet F, Herbert C, De Bock K, Georgiadou M, Fons P, Tjwa M, Alcouffe C, Ny A, Bianciotto M, Jonckx B, Murakami M, Lanahan AA, Michielsen C, Sibrac D, Dol-Gleizes F, Mazzone M, Zacchigna S, Herault JP, Fischer C, Rigon P, Ruiz de Almodovar C, Claes F, Blanc I, Poesen K, Zhang J, Segura I, Gueguen G, Bordes MF, Lambrechts D, Broussy R, van de Wouwer M, Michaux C, Shimada T, Jean I, Blacher S, Noel A, Motte P, Rom E, Rakic JM, Katsuma S, Schaeffer P, Yayon A, Van Schepdael A, Schwalbe H, Gervasio FL, Carmeliet G, Rozensky J, Dewerchin M, Simons M, Christopoulos A, Herbert JM, Carmeliet P. Inhibition of tumor angiogenesis and growth by a small-molecule multi-FGF receptor blocker with allosteric properties. Cancer Cell. 2013 Apr 15;23(4):477-88. doi: 10.1016/j.ccr.2013.02.019. PubMed PMID: 23597562.
5: Mohan SK, Rani SG, Chiu IM, Yu C. WITHDRAWN: Interaction of FGF1 with a novel anti-angiogenic drug SSR128129E. Arch Biochem Biophys. 2012 Jun 5. [Epub ahead of print] PubMed PMID: 22683470.

Explore Compound Types